Pentadec-5-en-1-ol
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Overview
Description
Pentadec-5-en-1-ol is an organic compound classified as a fatty alcohol. It has the molecular formula C15H30O and features a long hydrocarbon chain with a double bond at the fifth carbon and a hydroxyl group at the first carbon. This compound is part of the lipid and lipid-like molecules superclass and is specifically categorized under fatty alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-5-en-1-ol typically involves the reduction of fatty acids or their derivatives. One common method is the hydrogenation of esters derived from fatty acids. This process involves the esterification of a fatty acid with an alcohol, followed by hydrogenation in the presence of a catalyst to yield the desired fatty alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as nickel or palladium to reduce fatty acid esters to their corresponding alcohols. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentadec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of pentadec-5-en-1-one.
Reduction: Formation of pentadecan-1-ol.
Substitution: Formation of pentadec-5-en-1-chloride.
Scientific Research Applications
Pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mechanism of Action
The mechanism of action of Pentadec-5-en-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A saturated hydrocarbon with a similar chain length but lacking the hydroxyl group and double bond.
Pentadecan-1-ol: A saturated fatty alcohol with a hydroxyl group but no double bond.
Pentadec-1-ene: An unsaturated hydrocarbon with a double bond but no hydroxyl group.
Uniqueness
Pentadec-5-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and a hydroxyl group. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
62936-15-6 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h10-11,16H,2-9,12-15H2,1H3 |
InChI Key |
XEYHTKFVKXISSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCO |
Origin of Product |
United States |
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